![molecular formula C11H12ClN3O3S B246505 Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The exact mechanism of action of Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain protein kinases involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been found to inhibit tumor growth in animal models of breast cancer, lung cancer, and colon cancer. Additionally, it has been found to reduce viral replication in cell culture models of HIV and hepatitis B and C.
実験室実験の利点と制限
One advantage of using Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its broad range of biological activities. This makes it a potential candidate for the treatment of multiple diseases, which can be studied using different animal models and cell culture systems. Additionally, its relatively simple synthesis method and low cost make it a convenient compound to work with in the lab.
One limitation of using Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for research on Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further explore its mechanism of action, which can help to identify new targets for therapeutic intervention. Another direction is to study its potential use in combination with other drugs, which can enhance its therapeutic efficacy and reduce potential side effects. Additionally, future research can focus on developing more potent and selective derivatives of this compound, which can improve its therapeutic potential and reduce its toxicity.
合成法
The synthesis of Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves several steps. The first step is the reaction of 5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This leads to the formation of ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The compound can be further purified by recrystallization or by chromatography techniques.
科学的研究の応用
Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B and C.
特性
分子式 |
C11H12ClN3O3S |
|---|---|
分子量 |
301.75 g/mol |
IUPAC名 |
ethyl 6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H12ClN3O3S/c1-4-18-11(17)6-8-13-5(2)7(12)10(16)15(8)14-9(6)19-3/h14H,4H2,1-3H3 |
InChIキー |
XBLLUPXGFDXNET-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)SC |
正規SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



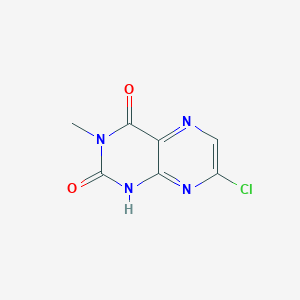
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
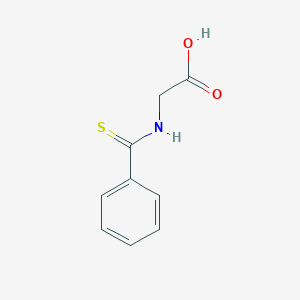
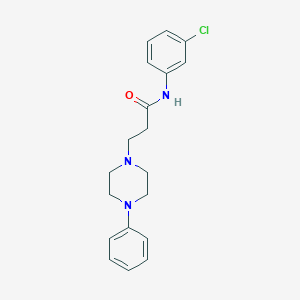
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)

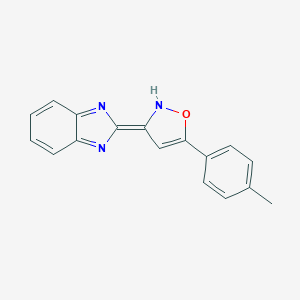
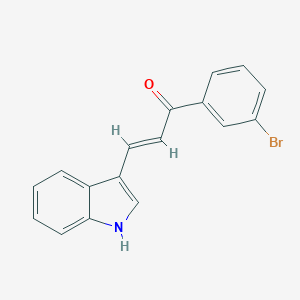
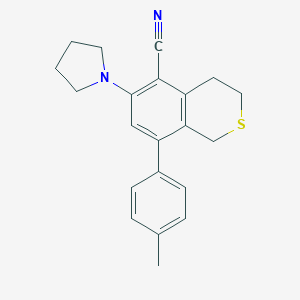
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
